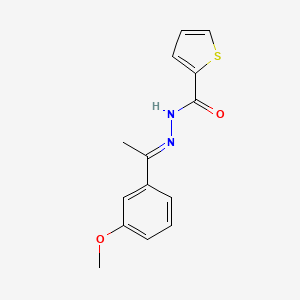![molecular formula C18H16FN3O3S B11990119 (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2,3-dihydro-4H-chromen-4-ylidene]hydrazinecarbothioamide](/img/structure/B11990119.png)
(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2,3-dihydro-4H-chromen-4-ylidene]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[2-(2,3-dihidro-1,4-benzodioxin-6-il)-6-fluoro-2,3-dihidro-4H-cromen-4-ilideno]hidrazinocarbotioamida es un complejo compuesto orgánico caracterizado por sus características estructurales únicas, incluyendo un anillo de benzodioxina, una porción fluorada de cromenilideno y un grupo de hidrazinocarbotioamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-2-[2-(2,3-dihidro-1,4-benzodioxin-6-il)-6-fluoro-2,3-dihidro-4H-cromen-4-ilideno]hidrazinocarbotioamida típicamente involucra reacciones orgánicas de varios pasos. Un enfoque común es la condensación de 2,3-dihidro-1,4-benzodioxin-6-carbaldehído con 6-fluoro-2,3-dihidro-4H-cromen-4-ona en presencia de una base adecuada para formar el intermedio. Este intermedio luego se hace reaccionar con hidrazinocarbotioamida en condiciones controladas para producir el producto final. Las condiciones de reacción a menudo incluyen reflujo en un solvente apropiado, como etanol o metanol, y el uso de catalizadores para mejorar la velocidad de reacción y el rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. La optimización del proceso se centra en maximizar el rendimiento, la pureza y la rentabilidad. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para agilizar el proceso de producción. Además, los métodos de purificación como la recristalización y la cromatografía se utilizan para garantizar la alta pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-2-[2-(2,3-dihidro-1,4-benzodioxin-6-il)-6-fluoro-2,3-dihidro-4H-cromen-4-ilideno]hidrazinocarbotioamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la reducción de grupos funcionales específicos.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila o electrófila, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) para la bromación, o agentes sulfonantes para la sulfonación.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos dirigidos. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir varios sustituyentes, como halógenos o grupos sulfonilo, en la estructura del compuesto.
Aplicaciones Científicas De Investigación
(2E)-2-[2-(2,3-dihidro-1,4-benzodioxin-6-il)-6-fluoro-2,3-dihidro-4H-cromen-4-ilideno]hidrazinocarbotioamida tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Explorado como un compuesto principal para desarrollar nuevos agentes terapéuticos dirigidos a enfermedades específicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-[2-(2,3-dihidro-1,4-benzodioxin-6-il)-6-fluoro-2,3-dihidro-4H-cromen-4-ilideno]hidrazinocarbotioamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando su actividad. Por ejemplo, podría inhibir la actividad enzimática formando un complejo estable con el sitio activo, bloqueando así el acceso del sustrato. Además, el compuesto puede interferir con las vías de señalización celular, lo que lleva a una expresión génica alterada y respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
(2E)-2-[2-(2,3-dihidro-1,4-benzodioxin-6-il)-6-cloro-2,3-dihidro-4H-cromen-4-ilideno]hidrazinocarbotioamida: Estructura similar pero con un átomo de cloro en lugar de flúor.
(2E)-2-[2-(2,3-dihidro-1,4-benzodioxin-6-il)-6-metil-2,3-dihidro-4H-cromen-4-ilideno]hidrazinocarbotioamida: Estructura similar pero con un grupo metilo en lugar de flúor.
Unicidad
La singularidad de (2E)-2-[2-(2,3-dihidro-1,4-benzodioxin-6-il)-6-fluoro-2,3-dihidro-4H-cromen-4-ilideno]hidrazinocarbotioamida radica en su porción fluorada de cromenilideno, que puede influir significativamente en su reactividad química y actividad biológica. La presencia del átomo de flúor puede mejorar la estabilidad, la lipofilia y la capacidad del compuesto para interactuar con objetivos biológicos, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C18H16FN3O3S |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
[(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2,3-dihydrochromen-4-ylidene]amino]thiourea |
InChI |
InChI=1S/C18H16FN3O3S/c19-11-2-4-14-12(8-11)13(21-22-18(20)26)9-16(25-14)10-1-3-15-17(7-10)24-6-5-23-15/h1-4,7-8,16H,5-6,9H2,(H3,20,22,26)/b21-13+ |
Clave InChI |
PJMFWFQNKWVXOR-FYJGNVAPSA-N |
SMILES isomérico |
C1COC2=C(O1)C=CC(=C2)C3C/C(=N\NC(=S)N)/C4=C(O3)C=CC(=C4)F |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C3CC(=NNC(=S)N)C4=C(O3)C=CC(=C4)F |
Solubilidad |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11990040.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990046.png)
![Butyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990047.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11990064.png)


![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990075.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990076.png)
![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate](/img/structure/B11990084.png)
![2-P-Tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11990086.png)
![2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11990088.png)
![N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B11990098.png)

